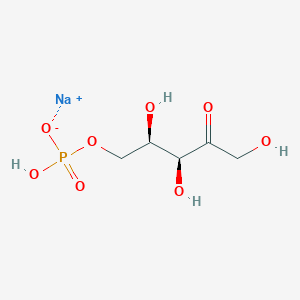

D-Xylulose 5-phosphate sodium

Description

Contextualization of D-Xylulose as a Pentose (B10789219) Sugar in Metabolic Processes

D-Xylulose is a ketopentose, a five-carbon monosaccharide with a ketone functional group. foodb.canih.gov It serves as a crucial intermediate in the pentose phosphate (B84403) pathway (PPP), a metabolic route essential for generating NADPH, a reducing agent vital for biosynthetic reactions and antioxidant defense, and for producing precursor molecules for nucleotide synthesis. wikipedia.org D-Xylulose is found in various organisms, from bacteria and yeasts to humans, highlighting its conserved role in central metabolism. nih.govmdpi.com

The metabolism of D-xylose, a related aldopentose, often proceeds through its conversion to D-xylulose. mdpi.com In many microorganisms, this is a key step in utilizing xylose, a major component of lignocellulosic biomass, for growth and fermentation. nih.gov

Overview of D-Xylulose Phosphorylation and its Significance in Biochemistry

For D-xylulose to enter the central metabolic pathways, it must first be phosphorylated. This reaction is catalyzed by the enzyme xylulokinase, which transfers a phosphate group from ATP to the C5 hydroxyl group of D-xylulose, forming D-xylulose-5-phosphate (X5P). foodb.ca

D-Xylulose + ATP D-Xylulose-5-phosphate + ADP

D-xylulose-5-phosphate is a pivotal metabolite that sits (B43327) at the crossroads of several pathways. wikipedia.org It is a key intermediate in the non-oxidative phase of the pentose phosphate pathway, where it can be converted to other sugar phosphates by the enzymes transketolase and transaldolase. wikipedia.org Beyond its role in the PPP, X5P has been identified as a critical signaling molecule in the regulation of glycolysis and lipogenesis in response to glucose levels. wikipedia.org

Rationale for Investigating Hydroxyphosphinate Analogs of D-Xylulose

The investigation of synthetic analogs of natural phosphates, such as hydroxyphosphinates, is a well-established strategy in bioorganic chemistry and enzymology. Phosphinates are characterized by a phosphorus-hydrogen (P-H) or phosphorus-carbon (P-C) bond, which makes them structurally similar to phosphates but more resistant to enzymatic and chemical hydrolysis.

The primary rationale for synthesizing a hydroxyphosphinate analog of D-xylulose-5-phosphate, such as Sodium 5-O-(hydroxyphosphinato)-D-xylulose, includes:

Enzyme Inhibition Studies: These analogs can act as competitive inhibitors of enzymes that bind or process the natural phosphate substrate. nih.gov By studying the binding of the phosphinate analog, researchers can gain insights into the active site and mechanism of enzymes like xylulokinase or transketolase.

Mechanistic Probes: The increased stability of the phosphinate linkage allows for the trapping of enzyme-substrate complexes, facilitating structural studies like X-ray crystallography or NMR spectroscopy.

Metabolic Pathway Probes: Introducing a non-metabolizable analog into a biological system can help to elucidate the roles and regulation of specific metabolic pathways by observing the resulting perturbations.

While α-hydroxyphosphonates are known to be versatile intermediates in the synthesis of various bioactive compounds, the specific investigation of Sodium 5-O-(hydroxyphosphinato)-D-xylulose remains a specialized area of research. mdpi.comnih.gov

Nomenclature and Structural Considerations of Sodium 5-O-(hydroxyphosphinato)-D-xylulose within the Class of Sugar Phosphonates

The nomenclature of carbohydrate derivatives follows specific IUPAC rules. While the natural compound is D-xylulose-5-phosphate, the term "hydroxyphosphinato" indicates a derivative of phosphinic acid.

Structurally, a phosphate group is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms. In contrast, a phosphinate has at least one direct phosphorus-carbon or phosphorus-hydrogen bond, replacing a phosphorus-oxygen bond. In the case of Sodium 5-O-(hydroxyphosphinato)-D-xylulose, the C5 hydroxyl group of D-xylulose forms an ester linkage with a hydroxyphosphinate group. This structural difference is key to its altered chemical and biochemical properties compared to the natural phosphate.

Structure

2D Structure

Properties

IUPAC Name |

sodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHWWORCLJVDMI-TYSVMGFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635542 | |

| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-44-0 | |

| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for D Xylulose 5 O Hydroxyphosphinato Derivatives

Chemical Synthesis Approaches for Pentose (B10789219) Phosphinate Derivatives

Chemical synthesis provides a versatile platform for creating novel sugar phosphinates by allowing for precise control over the molecular architecture. The process typically involves multi-step sequences that include selective protection of hydroxyl groups, introduction of the phosphinate moiety, and subsequent deprotection.

Stereoselective and Regioselective Functionalization at the C5-Position

The selective functionalization of the C5 primary hydroxyl group of D-xylulose is a critical step in the synthesis of 5-O-(hydroxyphosphinato) derivatives. The higher reactivity of the primary C5 hydroxyl compared to the secondary hydroxyls at C1, C3, and C4 is a key factor that can be exploited. Strategies often involve direct, selective reactions at the C5 position under controlled conditions.

One common approach is to utilize the steric hindrance and electronic properties of the sugar molecule. For instance, bulky reagents will preferentially react with the less hindered primary C5-hydroxyl group. Reaction conditions, such as low temperatures and specific solvents, can be optimized to enhance the selectivity for the C5 position. The inherent stereochemistry of D-xylulose guides the approach of reagents, and synthetic methods are designed to preserve this configuration.

Phosphination Reagents and Reaction Conditions for Sugar Hydroxyl Groups

The introduction of the phosphinate group onto the sugar scaffold is achieved through phosphination reactions. A variety of reagents and conditions can be employed for this transformation.

Michaelis-Arbuzov Reaction: This classic method can be adapted for the synthesis of sugar phosphonates and phosphinates. While traditionally used for C-P bond formation, variations of this reaction can be applied to form P-O bonds with sugar alcohols. nih.gov

Phosphinic Halides and Anhydrides: Reagents like phosphinic chlorides can react directly with the hydroxyl group of a suitably protected sugar. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

Metal-Free Esterification: A novel and efficient approach involves the triethylamine (TEA)-catalyzed esterification of phosphinic acids with sugar alcohols. nih.gov This method avoids the use of transition metals and often proceeds under mild conditions, making it suitable for sensitive carbohydrate substrates. The reaction tolerates various substituents on both the phosphinic acid and the sugar moiety. nih.gov

Reaction conditions are critical and must be tailored to the specific reagents and protected sugar substrate. Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used to prevent hydrolysis of the reagents and intermediates.

Protective Group Strategies in D-Xylulose Derivative Synthesis

Due to the multiple hydroxyl groups in D-xylulose, protective group chemistry is essential to ensure that phosphination occurs exclusively at the C5 position. masterorganicchemistry.com An effective strategy involves a multi-step process of protection and deprotection. universiteitleiden.nl

Protection of C1, C2, C3, and C4 hydroxyls: The vicinal diols at C1-C2 and C3-C4 can be protected using cyclic acetals, such as isopropylidene (acetonide) or benzylidene groups. masterorganicchemistry.comuniversiteitleiden.nl For example, reaction with acetone in the presence of an acid catalyst can form 1,2:3,4-di-O-isopropylidene-D-xylulose, leaving the C5-OH as the only free hydroxyl group available for reaction.

Selective Protection and Deprotection: An alternative strategy involves first protecting the most reactive primary C5-OH with a bulky group like a trityl (Tr) or a silyl ether (e.g., TBDMS). uchicago.edu The remaining secondary hydroxyls can then be protected (e.g., as acetates or benzyl ethers). libretexts.org Subsequently, the C5-protecting group is selectively removed, unmasking the C5-OH for phosphination.

Orthogonal Protecting Groups: Advanced syntheses may employ an orthogonal set of protecting groups, which can be removed under different specific conditions without affecting others. uchicago.edu This allows for complex molecular manipulations and the sequential functionalization of different positions on the sugar ring. universiteitleiden.nl

The choice of protecting groups is dictated by their stability to the conditions of the subsequent phosphination reaction and the ease of their final removal to yield the target compound. uchicago.edu

Isolation and Purification Techniques for Synthetic Phosphinate Products

After the synthesis, the desired phosphinate product must be isolated from the reaction mixture and purified. Given the polar and often charged nature of sugar phosphinates, specialized techniques are required.

Chromatography: Column chromatography is a primary tool for purification. Normal-phase silica (B1680970) gel chromatography can be used for protected, less polar intermediates. nih.gov For the final, deprotected, and highly polar products, reverse-phase chromatography (e.g., C18) or ion-exchange chromatography is more effective. google.com

Recrystallization: If the product is a stable, crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. nih.gov

Electrodialysis: For separating charged sugar phosphinates from ionic impurities, such as inorganic phosphate (B84403) salts, electrodialysis can be an efficient and advantageous method, particularly on a larger scale. google.com This technique uses ion-exchange membranes to separate molecules based on their charge. google.com

The purity of the final compound is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biocatalytic and Enzymatic Synthesis Routes for D-Xylulose Phosphorylated/Phosphinated Forms

Biocatalytic methods offer an alternative to chemical synthesis, often providing high selectivity and milder reaction conditions. Enzymes, particularly kinases, are explored for their ability to phosphorylate or potentially phosphinate sugars.

Evaluation of D-Xylulokinase (EC 2.7.1.17) Activity and Specificity towards D-Xylulose and Potential Analogs

D-Xylulokinase (XK) is an enzyme that catalyzes the ATP-dependent phosphorylation of D-xylulose at the C5 position to produce D-xylulose 5-phosphate (Xu5P). nih.govwikipedia.org This enzyme is a key component of the pentose phosphate pathway. nih.gov

Enzyme Activity and Reaction:

The systematic name for this enzyme is ATP:D-xylulose 5-phosphotransferase. wikipedia.orggenome.jp It belongs to the family of transferases, specifically those that transfer phosphorus-containing groups to an alcohol acceptor. wikipedia.org

The reaction catalyzed by D-xylulokinase is as follows: ATP + D-xylulose ⇌ ADP + D-xylulose 5-phosphate wikipedia.org

Substrate Specificity:

Research has shown that D-xylulokinase exhibits a high degree of specificity for its natural substrate, D-xylulose.

Human Xylulokinase (hXK): Studies on human xylulokinase have demonstrated that it is highly specific for D-xylulose. nih.gov The enzyme's structure reveals that it binds D-xylulose in its linear keto-form, with all polar groups making favorable hydrogen bonds. researchgate.net Other sugars that exist almost exclusively in a cyclic configuration are excluded from the active site. researchgate.net

Yeast Xylulokinase: Xylulokinase from Saccharomyces cerevisiae also shows high specificity. While it can phosphorylate D-ribulose at about 60% of the rate of D-xylulose, its activity towards other sugars like D-glucose, D-fructose, and D-xylose is negligible (less than 1%). oup.com

The potential for D-xylulokinase to synthesize the phosphinate analog, 5-O-(hydroxyphosphinato)-D-xylulose, is currently speculative. This would require the enzyme to accept a phosphinate analog of ATP as a donor substrate. While some kinases exhibit promiscuity, the known high specificity of XK for ATP and D-xylulose presents a significant challenge. However, the discovery that a xylulokinase from the hyperthermophilic bacterium Thermotoga maritima shows promiscuous activity with polyphosphate as a phosphate donor suggests that enzymes from different sources could possess broader substrate tolerance. nih.govresearchgate.net

Kinetic Properties of D-Xylulokinase:

The kinetic parameters of D-xylulokinase have been characterized from various sources, providing insight into its efficiency and substrate affinity.

| Kinetic Parameters of D-Xylulokinase | ||

| Source Organism | Substrate | Kₘ (µM) |

| Saccharomyces cerevisiae | D-xylulose | 90 |

| Saccharomyces cerevisiae | ATP | 130 |

| Pichia stipitis | D-xylulose | 520 |

| Pichia stipitis | ATP | 200 |

| Data compiled from studies on yeast xylulokinases. oup.com |

These data tables can be expanded as more research becomes available on the kinetic properties of various xylulokinases.

Enzyme Sources and Recombinant Expression Systems

The enzymatic phosphorylation of D-xylulose at the C5 position is catalyzed by xylulokinases (EC 2.7.1.17), which transfer a phosphoryl group from a donor, typically adenosine triphosphate (ATP), to D-xylulose. nih.govnih.gov A variety of xylulokinases from different organisms have been identified and characterized for their synthetic potential.

Saccharomyces cerevisiae XKS1: The XKS1 gene from the budding yeast Saccharomyces cerevisiae encodes a well-characterized xylulokinase. nih.gov This enzyme is a key component in the metabolic pathway for xylose fermentation in recombinant yeast strains. researchgate.net For synthetic purposes, the XKS1 gene has been cloned and expressed in Escherichia coli, leading to the production of highly active enzyme in the soluble fraction, which can be directly used for biocatalytic phosphorylation. nih.gov

Escherichia coli lyx: The lyx gene from Escherichia coli encodes an L-xylulokinase, which has been shown to also possess activity towards D-xylulose. Similar to the yeast enzyme, the lyx gene has been synthesized, cloned, and expressed in E. coli for the production of the kinase for synthetic applications. nih.gov

Mucor circinelloides xyl3: The zygomycetous fungus Mucor circinelloides is a D-xylose-fermenting organism that possesses a putative D-xylulokinase encoded by the xyl3 gene. The deduced amino acid sequence of this enzyme shows more similarity to animal D-xylulokinases than to those from other fungi. nih.gov The recombinant enzyme, expressed in E. coli, exhibits high ATP-dependent phosphorylative activity towards D-xylulose. nih.gov

Human Xylulokinase: The human xylulokinase (hXK) is the final enzyme in the glucuronate-xylulose pathway and catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose 5-phosphate. researchgate.net The gene for hXK has been expressed, and the enzyme has been structurally and functionally characterized, revealing high specificity for D-xylulose. researchgate.net

These enzymes are typically produced in recombinant expression systems, with E. coli being a common host, to achieve high yields of active and pure protein for biocatalytic applications.

Cofactor Regeneration Systems

The enzymatic phosphorylation of D-xylulose is dependent on the costly cofactor ATP, which is converted to adenosine diphosphate (B83284) (ADP) during the reaction. To make the process economically viable, an efficient ATP regeneration system is crucial. The most commonly employed system is the phosphoenolpyruvate (PEP)/pyruvate (B1213749) kinase (PK) system. nih.gov

In this system, pyruvate kinase (EC 2.7.1.40) catalyzes the transfer of a phosphate group from the high-energy phosphate donor phosphoenolpyruvate to ADP, regenerating ATP. nih.gov This allows for the use of catalytic amounts of ATP, with the stoichiometry of the reaction being driven by the consumption of the less expensive PEP. This system has been successfully used in the biocatalytic phosphorylation of both D- and L-xylulose. nih.gov

Kinetic Characterization of Phosphorylation/Phosphination Reactions

The kinetic parameters of various xylulokinases have been determined, providing valuable information for their application in synthesis.

The human xylulokinase (hXK) exhibits a Michaelis constant (Km) for D-xylulose of 24 ± 3 µM and a catalytic rate constant (kcat) of 35 ± 5 s-1. researchgate.net The recombinant D-xylulokinase from Mucor circinelloides (McXK) has a Km for D-xylulose of 0.29 mM and for ATP of 0.51 mM. nih.gov D-xylulokinase from E. coli has been shown to phosphorylate 1-deoxy-D-xylulose at a rate of 1.6 µmol·mg-1·min-1. nih.gov

While the kinetic characterization for the direct phosphination of D-xylulose is not available, the promiscuity of kinases towards alternative substrates suggests that such a reaction may be possible. The efficiency would likely be lower than that of the natural phosphorylation reaction and would depend on the specific enzyme and the phosphinate donor used.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) |

|---|---|---|---|

| Human (hXK) | D-Xylulose | 0.024 | 35 |

| Mucor circinelloides (McXK) | D-Xylulose | 0.29 | N/A |

| Mucor circinelloides (McXK) | ATP | 0.51 | N/A |

Alternative Enzymatic Phosphorylation Schemes

An alternative to the direct phosphorylation of D-xylulose by xylulokinase involves a multi-enzyme system utilizing triosephosphate isomerase and transketolase. nih.gov In this scheme, D-xylulose 5-phosphate can be synthesized from hydroxypyruvate and D-glyceraldehyde 3-phosphate in a reaction catalyzed by transketolase. nih.gov This method provides an alternative route to the desired phosphorylated product, bypassing the need for D-xylulose as a starting material.

Site-Selective Enzymatic Functionalization of Carbohydrate Hydroxyl Groups

Enzymes offer remarkable site-selectivity in the modification of carbohydrate hydroxyl groups, a challenging task in traditional organic chemistry. libretexts.org Kinases, in particular, demonstrate exquisite control over which hydroxyl group is phosphorylated. In the case of D-xylulose, xylulokinases specifically target the primary hydroxyl group at the C5 position. This high degree of regioselectivity is a significant advantage of using biocatalysts for the synthesis of sugar phosphates and their analogs. The ability of enzymes to differentiate between multiple hydroxyl groups within a sugar molecule is crucial for the efficient and clean production of the desired isomer. libretexts.org

Biocatalytic Production of 1-Deoxy-D-xylulose 5-phosphate and its Implications for Phosphinate Analogs

The biocatalytic synthesis of 1-deoxy-D-xylulose 5-phosphate (DOXP), an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, provides further insight into the substrate tolerance of enzymes involved in sugar phosphorylation. nih.gov DOXP is synthesized from pyruvate and D-glyceraldehyde 3-phosphate by the enzyme DOXP synthase. nih.gov

Importantly, it has been demonstrated that D-xylulokinase from E. coli can phosphorylate 1-deoxy-D-xylulose at the C5 position. nih.gov This indicates a degree of promiscuity in the substrate binding pocket of the enzyme, as it can accommodate a substrate lacking the C1 hydroxyl group. This flexibility is a key consideration when evaluating the potential for these enzymes to accept phosphinate donors for the synthesis of D-xylulose 5-O-(hydroxyphosphinato) derivatives. The ability of xylulokinase to phosphorylate a deoxy sugar analog suggests that it may also tolerate modifications to the phosphate donor, such as the replacement of a bridging oxygen with a methylene group, as is the case in phosphinates.

Enzymatic Transformations and Interactions Involving D Xylulose 5 O Hydroxyphosphinato Derivatives

Substrate Specificity and Catalytic Mechanisms of Enzymes Interacting with D-Xylulose 5-Phosphate

D-Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, linking it with glycolysis and the synthesis of nucleotide precursors. scite.aimedchemexpress.com Several enzymes utilize Xu5P as a substrate, each with a distinct catalytic mechanism and substrate specificity that ensures the proper regulation of carbon metabolism.

D-Xylulokinase (XK) is an enzyme that catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose 5-phosphate (Xu5P). nih.govwikipedia.org This reaction is the final step in the glucuronate-xylulose pathway in mammals and a key step in D-xylose metabolism in prokaryotes. nih.govnih.gov The systematic name for this enzyme is ATP:D-xylulose 5-phosphotransferase. wikipedia.org

Human xylulokinase (hXK) demonstrates a high degree of specificity for its sugar substrate, D-xylulose. nih.gov This specificity is consistent with its role in a high-flux metabolic pathway where precision is essential. The affinity of hXK for D-xylulose is significantly higher (with a Km value approximately 250-fold lower) than that of fructokinase for the same substrate, ensuring that D-xylulose is primarily channeled into the pentose phosphate pathway via Xu5P formation. nih.gov

Studies on E. coli xylulokinase have provided detailed insights into its kinetic properties and substrate preferences. While the enzyme can phosphorylate several other sugars and polyols, its catalytic efficiency (kcat/Km) is highest for D-xylulose. nih.gov This preference is largely dictated by the binding affinity (Km), as the turnover number (kcat) remains relatively constant across different substrates, suggesting a common rate-determining step. nih.gov The binding of D-xylulose and MgATP is synergistic, with a preferred ordered mechanism where D-xylulose binds first. nih.gov

Table 1: Kinetic Parameters of E. coli Xylulokinase for Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| D-Xylulose | 0.45 | 18 | 40,000 |

| D-Ribulose | 17 | 11 | 650 |

| L-Xylulose | 11 | 14 | 1,300 |

| Xylitol | 190 | 12 | 63 |

| D-Fructose | >500 | - | - |

Data sourced from kinetic studies of E. coli xylulokinase. nih.gov

Transketolase (TK) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway. aklectures.comub.edu It catalyzes the reversible transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor. ub.edu This function is crucial for interconverting sugar phosphates and connecting the PPP with glycolysis. wikipedia.org The enzyme utilizes thiamine (B1217682) pyrophosphate (TPP) as an essential cofactor to facilitate the carbon-carbon bond cleavage and formation. aklectures.comyoutube.com

Transketolase participates in two key reactions involving D-xylulose 5-phosphate:

D-xylulose 5-phosphate + D-ribose 5-phosphate ⇌ Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate : In this reaction, transketolase transfers a two-carbon fragment from Xu5P to ribose 5-phosphate. wikipedia.org

D-xylulose 5-phosphate + D-erythrose 4-phosphate ⇌ Fructose (B13574) 6-phosphate + Glyceraldehyde 3-phosphate : Here, Xu5P again acts as the ketol donor, transferring a two-carbon unit to erythrose 4-phosphate. wikipedia.org

The mechanism involves the deprotonation of the TPP cofactor to form a carbanion, which attacks the carbonyl carbon of the ketose substrate (e.g., Xu5P). wikipedia.org This leads to the cleavage of the C2-C3 bond, releasing an aldose (glyceraldehyde 3-phosphate) and leaving a two-carbon fragment covalently attached to TPP. This intermediate then transfers the fragment to an incoming aldose acceptor to form a new ketose and regenerate the TPP cofactor. wikipedia.org Through these reactions, transketolase plays a central role in producing precursors for nucleotide synthesis (ribose 5-phosphate) and intermediates for glycolysis (fructose 6-phosphate and glyceraldehyde 3-phosphate). scite.aiub.edu

Ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase, catalyzes the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). nih.govnih.govwikipedia.org This epimerization at the C3 carbon is essential for both the pentose phosphate pathway in animals and the Calvin cycle in plants. nih.govwikipedia.org In the PPP, it provides the Xu5P substrate required by transketolase. nih.govnih.gov

The catalytic mechanism is an acid-base type reaction that proceeds through a cis-enediolate intermediate. nih.govwikipedia.org In human RPE, the active site contains an octahedrally coordinated Fe²⁺ ion. nih.govnih.gov The reaction is initiated by a deprotonated aspartate residue (Asp37) abstracting a proton from the C3 of Ru5P. nih.govwikipedia.org Another aspartate residue (Asp175) then donates a proton to the intermediate to complete the formation of Xu5P. nih.govwikipedia.org The roles of these residues are reversed for the conversion of Xu5P back to Ru5P. nih.gov Structural and mutagenesis studies have confirmed the critical role of these aspartic acid residues and a nearby serine (Ser-10) in the catalytic activity of the enzyme. nih.govnih.gov

Investigation of Hydroxyphosphinate Derivatives as Enzyme Substrates or Inhibitors

The central role of enzymes like xylulokinase and those in the DXP/MEP pathway has made them attractive targets for the development of inhibitors. Hydroxyphosphinate and phosphonate (B1237965) derivatives, which are structural analogues of natural phosphate-containing substrates, are a key class of these inhibitors.

The design of enzyme inhibitors often relies on creating analogues of the natural substrate that can bind to the active site but cannot undergo the normal catalytic reaction. For enzymes that process D-xylulose or its precursors, this strategy has led to the development of potent inhibitors.

A notable example is 5-deoxy-5-fluoro-D-xylulose , which has been identified as a competitive inhibitor of human xylulokinase. nih.gov This compound mimics the natural substrate D-xylulose, but the substitution of the C5 hydroxyl group with a fluorine atom likely prevents the proper phosphorylation or subsequent processing, thereby blocking the enzyme's activity.

In a similar vein, significant effort has been directed towards inhibiting enzymes of the methylerythritol 4-phosphate (MEP) pathway, which is essential in many pathogens but absent in humans. rsc.orgrug.nl The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the first step of this pathway, forming 1-deoxy-D-xylulose 5-phosphate (DXP). asm.orgmdpi.com Inhibitors like alkyl acetylphosphonates (alkylAPs) have been designed to mimic the substrate pyruvate (B1213749). mdpi.com These compounds react with the thiamin diphosphate (B83284) cofactor to form stable adducts that inactivate the enzyme. mdpi.com Another key enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), has been targeted with phosphonate-based inhibitors like Fosmidomycin, which chelate the divalent metal ion in the active site. rsc.org The design of such inhibitors often involves creating lipophilic versions to improve cell penetration and pharmacokinetic properties. rsc.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For phosphonate analogues targeting enzymes in pentose metabolism, SAR studies have provided valuable insights for rational drug design. researchgate.netnih.gov

Research on inhibitors for DXR has explored a range of lipophilic phosphonates. researchgate.net These studies have shown that the phosphonate group is essential for chelating the active site metal ion and for interactions with key residues. The nature of the lipophilic group significantly impacts inhibitory activity. For instance, in one study, a 5-phenylpyridin-2-ylmethylphosphonic acid was found to be a potent inhibitor of E. coli DXR. researchgate.net However, SAR studies also revealed that inhibitors potent against E. coli DXR were often less active against the M. tuberculosis enzyme, highlighting structural differences in the active sites between species. researchgate.net The flexibility of certain loops within the active site can accommodate different inhibitor structures, a factor that must be considered in inhibitor design. researchgate.net

Similarly, SAR studies on 1-deoxy-D-xylulose 5-phosphate (DXP) analogues as inhibitors of MEP synthase showed that modifications to the methyl and acetyl groups of DXP significantly affected inhibitory potency. nih.gov Analogues where the methyl group was replaced by hydroxyl or methoxy (B1213986) moieties, or the acetyl group was replaced by a hydroxymethyl group, showed inhibitory activity with IC50 values in the millimolar range. nih.gov These findings help to map the steric and electronic requirements of the enzyme's active site, guiding the synthesis of more effective inhibitors.

Table 2: List of Compounds

| Compound Name |

|---|

| 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 5-deoxy-5-fluoro-D-xylulose |

| ADP |

| ATP |

| Alkyl acetylphosphonates (alkylAPs) |

| D-erythrose 4-phosphate |

| D-Fructose |

| D-Fructose 6-phosphate |

| D-ribose 5-phosphate |

| D-ribulose 5-phosphate (Ru5P) |

| D-xylulose |

| D-xylulose 5-phosphate (Xu5P) |

| Fosmidomycin |

| Fructose 6-phosphate |

| Glyceraldehyde 3-phosphate |

| L-Xylulose |

| MEP synthase |

| Pyruvate |

| Sedoheptulose 7-phosphate |

| Sodium 5-O-(hydroxyphosphinato)-D-xylulose |

| Thiamine pyrophosphate (TPP) |

Enzyme Kinetics in the Presence of Phosphinate Derivatives

The kinetic behavior of enzymes in the presence of phosphinate derivatives, such as Sodium 5-O-(hydroxyphosphinato)-D-xylulose, reveals the nature of their interaction with the enzyme's active site. These compounds are often designed as substrate analogs, where the phosphate group is replaced by a more stable phosphinate moiety. This substitution prevents the enzymatic transfer of the phosphoryl group, often leading to enzyme inhibition.

Research into the kinetics of enzymes that bind D-xylulose 5-phosphate, such as those in the pentose phosphate pathway and the non-mevalonate pathway, has been facilitated by the use of phosphonate and phosphinate analogs. For instance, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, has been a significant target for such studies. While specific kinetic data for Sodium 5-O-(hydroxyphosphinato)-D-xylulose is not extensively documented in publicly available literature, the behavior of structurally related phosphonate inhibitors of DXR provides a strong inferential basis for its potential kinetic profile.

Thermodynamic studies, such as isothermal titration calorimetry (ITC), have been employed to characterize the binding of inhibitors to DXR. These studies provide data on the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS) associated with the inhibitor-enzyme interaction. For example, the binding of various phosphonate inhibitors to DXR from different organisms has been characterized, revealing diverse thermodynamic signatures that depend on the specific inhibitor and the enzyme source.

| Inhibitor | Enzyme Source | Kd (μM) | ΔH (kJ/mol) | -TΔS (kJ/mol) | ΔG (kJ/mol) |

| Pyridine phosphonate inhibitor 4 | E. coli DXR | 2.03 | -19.4 | -11.0 | -30.4 |

| Compound 5 | E. coli DXR | 2.08 | -14.2 | -16.1 | -30.3 |

Table 1: Thermodynamic parameters for the binding of phosphonate inhibitors to E. coli DXR as determined by Isothermal Titration Calorimetry. Data is indicative of the types of interactions that could be expected for Sodium 5-O-(hydroxyphosphinato)-D-xylulose.

The data in Table 1, derived from studies on related phosphonate compounds, suggests that the binding of such inhibitors to DXR can be driven by both enthalpy and entropy. The negative enthalpy changes indicate favorable electrostatic interactions and hydrogen bonding between the inhibitor and the enzyme's active site, while the entropy contribution can be influenced by factors such as the displacement of water molecules from the active site upon inhibitor binding. It is plausible that Sodium 5-O-(hydroxyphosphinato)-D-xylulose would exhibit similar competitive inhibition patterns with respect to the natural substrate, D-xylulose 5-phosphate.

Molecular Modeling and Computational Chemistry of Enzyme-Ligand Interactions

Molecular modeling and computational chemistry are indispensable tools for visualizing and understanding the interactions between enzymes and their ligands at an atomic level. In the context of D-xylulose 5-O-(hydroxyphosphinato) derivatives, these methods can predict binding modes, identify key interacting residues, and rationalize observed kinetic data.

For enzymes like DXR, molecular docking and molecular dynamics simulations have been used to model the binding of phosphonate inhibitors. These studies often reveal that the phosphonate moiety occupies the same binding pocket as the phosphate group of the natural substrate, forming critical interactions with conserved residues and, in some cases, a divalent metal ion cofactor.

Virtual screening studies have been conducted to identify novel inhibitors of DXR, often using shape-based search algorithms. These computational approaches have successfully identified compounds that mimic the binding mode of known inhibitors like fosmidomycin, a potent DXR inhibitor. The interactions typically involve hydrogen bonds between the inhibitor's functional groups and amino acid residues such as serine, aspartate, and glutamate (B1630785) within the active site.

For Sodium 5-O-(hydroxyphosphinato)-D-xylulose, it can be hypothesized that the hydroxyphosphinato group would form key hydrogen bonds with the active site residues that normally coordinate the phosphate group of D-xylulose 5-phosphate. The sugar moiety would likely engage in additional hydrogen bonding and van der Waals interactions, further anchoring the molecule within the active site. Computational models would be instrumental in confirming these interactions and in the rational design of more potent and specific inhibitors based on this scaffold. The conformational dynamics of the enzyme upon ligand binding, as studied by techniques like hydrogen-deuterium exchange mass spectrometry, can also be complemented by molecular dynamics simulations to provide a more complete picture of the enzyme-inhibitor complex.

Metabolic Pathway Integration and Biological Regulatory Roles

Role of D-Xylulose 5-phosphate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

D-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway, a fundamental metabolic route that operates in parallel with glycolysis. wikipedia.orgwikipedia.org The PPP is critical for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating pentose sugars required for nucleotide synthesis. wikipedia.orgyoutube.com Xu5P's primary involvement is within the non-oxidative phase of this pathway. wikipedia.orgnih.gov

The non-oxidative phase of the PPP consists of a series of reversible interconversions of sugar phosphates that link the PPP with glycolysis. libretexts.orgaklectures.com This phase begins with ribulose 5-phosphate, which is produced during the oxidative phase. youtube.comlibretexts.org Ribulose 5-phosphate can be acted upon by two different enzymes: ribose-5-phosphate (B1218738) isomerase, which converts it to ribose 5-phosphate (R5P), and ribulose-5-phosphate 3-epimerase, which catalyzes its conversion to D-xylulose 5-phosphate. wikipedia.orgnih.govlibretexts.org

The fate of these pentose phosphates depends on the metabolic needs of the cell. If the cell requires intermediates for glycolysis, the non-oxidative pathway converts the pentose phosphates into fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. aklectures.com This series of reactions highlights the metabolic flexibility provided by the PPP, allowing it to adapt to varying cellular demands for NADPH, nucleotide precursors, or glycolytic intermediates.

A central enzyme in the non-oxidative phase of the PPP is transketolase. wikipedia.org This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. youtube.comwikipedia.org D-xylulose 5-phosphate serves as the primary two-carbon donor in these reactions. wikipedia.orgwikipedia.org

Transketolase catalyzes two key reactions within the PPP:

First Reaction: Transketolase transfers a two-carbon unit from D-xylulose 5-phosphate to ribose 5-phosphate. This reaction yields the seven-carbon sugar sedoheptulose (B1238255) 7-phosphate (S7P) and the three-carbon glyceraldehyde 3-phosphate (G3P). wikipedia.orgreactome.org

Second Reaction: In a subsequent step, transketolase transfers another two-carbon unit from a second molecule of D-xylulose 5-phosphate to erythrose 4-phosphate (E4P), which is formed in a preceding reaction catalyzed by transaldolase. This second transketolase reaction produces the six-carbon fructose 6-phosphate (F6P) and another molecule of glyceraldehyde 3-phosphate. wikipedia.orgreactome.org

These reactions effectively convert pentose phosphates into intermediates of the glycolytic pathway, demonstrating the direct link between these two major metabolic routes. wikipedia.org

Table 1: Key Transketolase Reactions Involving D-Xylulose 5-phosphate This table summarizes the substrate-product relationships in the transketolase-catalyzed reactions within the non-oxidative Pentose Phosphate Pathway.

| Reactants | Enzyme | Products |

|---|---|---|

| D-xylulose 5-phosphate + Ribose 5-phosphate | Transketolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate |

| D-xylulose 5-phosphate + Erythrose 4-phosphate | Transketolase | Fructose 6-phosphate + Glyceraldehyde 3-phosphate |

Regulatory Functions of D-Xylulose 5-phosphate in Glucose Metabolism and Lipogenesis

In addition to its role as a metabolic intermediate, D-xylulose 5-phosphate functions as a crucial signaling molecule in the liver, particularly under high-carbohydrate conditions. nih.govnih.govpnas.org Its accumulation serves as a signal of glucose abundance, triggering a coordinated response that enhances both glycolysis and the synthesis of fatty acids for energy storage. nih.govsigmaaldrich.com

A key mechanism through which Xu5P exerts its regulatory effects is by activating Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in numerous cellular processes. nih.govontosight.ai Research has shown that Xu5P specifically activates a particular form of PP2A. nih.govnih.gov This activation is not mimicked by other sugar phosphates, indicating a specific signaling role for Xu5P. nih.govnih.gov The binding of Xu5P to the PP2A catalytic subunit induces a conformational change that enhances its phosphatase activity toward specific targets involved in metabolic regulation. ontosight.ai

One of the most significant targets of the Xu5P-activated PP2A is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov This enzyme synthesizes and degrades fructose 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. wikipedia.orgjohnshopkins.edu

In the liver, the activity of PFK-2/FBPase-2 is regulated by phosphorylation. When phosphorylated (typically stimulated by glucagon (B607659) via PKA), the FBPase-2 activity is favored, leading to lower levels of Fru-2,6-P2 and a decrease in the rate of glycolysis. nih.govpnas.org Conversely, dephosphorylation of the enzyme favors its PFK-2 kinase activity. wikipedia.org The Xu5P-activated PP2A catalyzes this dephosphorylation, leading to an increase in the synthesis of Fru-2,6-P2. wikipedia.orgnih.gov The elevated levels of Fru-2,6-P2 then strongly activate PFK-1, thus stimulating the glycolytic flux. wikipedia.orgwikipedia.org This mechanism provides a feed-forward activation of glycolysis in response to high glucose influx. nih.gov

Beyond its acute effects on enzyme activity, Xu5P plays a long-term regulatory role by influencing gene expression. wikipedia.orgnih.govpnas.org This is mediated through the transcription factor Carbohydrate Response Element Binding Protein (ChREBP). pnas.orgnih.gov ChREBP is a key regulator that activates the transcription of genes involved in glycolysis and lipogenesis in response to high carbohydrate intake. nih.govpnas.org

The activity of ChREBP is controlled by its phosphorylation state and subcellular localization. nih.govpnas.org In low-glucose conditions, ChREBP is phosphorylated at specific sites, which leads to its retention in the cytoplasm and inactivation of its DNA-binding ability. nih.govpnas.org When glucose levels rise, the subsequent increase in Xu5P concentration activates PP2A. nih.govpnas.org This activated PP2A then dephosphorylates ChREBP in both the cytoplasm and the nucleus. nih.govnih.gov Dephosphorylation in the cytoplasm promotes ChREBP's translocation into the nucleus, while dephosphorylation within the nucleus activates its DNA-binding activity. nih.govpnas.org

Once active in the nucleus, ChREBP binds to specific DNA sequences known as carbohydrate response elements (ChoREs) in the promoter regions of target genes. pnas.org This leads to the increased transcription of genes encoding key enzymes for fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), as well as glycolytic enzymes like liver-type pyruvate (B1213749) kinase (L-PK). nih.govpnas.orgelsevierpure.com This demonstrates that Xu5P is the signaling molecule that coordinates the acute stimulation of glycolysis with the long-term transcriptional upregulation of the entire lipogenic program. nih.govnih.gov

Table 2: Regulatory Roles of D-Xylulose 5-phosphate This table outlines the key molecular targets and ultimate metabolic outcomes of D-xylulose 5-phosphate signaling.

| Regulatory Action | Molecular Target | Mechanism | Metabolic Outcome |

|---|---|---|---|

| Enzyme Activation | Protein Phosphatase 2A (PP2A) | Allosteric activation | Dephosphorylation of target enzymes and transcription factors |

| Glycolysis Regulation | PFK-2/FBPase-2 | PP2A-mediated dephosphorylation, activating the kinase domain | Increased Fructose 2,6-bisphosphate levels, leading to stimulation of glycolysis |

| Gene Expression | ChREBP | PP2A-mediated dephosphorylation | Increased nuclear translocation and DNA binding, leading to increased transcription of glycolytic and lipogenic genes |

Connection to the Glucuronate-Xylulose Pathway

The glucuronate-xylulose pathway, primarily active in the liver and kidneys of mammals, serves as a metabolic route for the conversion of glucuronic acid into D-xylulose, which is subsequently phosphorylated to D-xylulose 5-phosphate. nih.govnih.gov This pathway effectively links hexose (B10828440) and pentose metabolism.

The established sequence of the glucuronate-xylulose pathway is as follows:

D-Glucuronate is reduced to L-Gulonate .

L-Gulonate is dehydrogenated to form 3-dehydro-L-gulonate .

3-dehydro-L-gulonate is decarboxylated to yield L-xylulose .

L-xylulose is then reduced to the sugar alcohol xylitol . nih.gov

Xylitol is subsequently oxidized to D-xylulose . nih.gov

Finally, the enzyme D-xylulokinase catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose 5-phosphate . nih.gov

D-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a central hub of cellular metabolism. wikipedia.org In the non-oxidative phase of the PPP, D-xylulose 5-phosphate serves as a two-carbon donor in reactions catalyzed by transketolase. wikipedia.org Furthermore, D-xylulose 5-phosphate has emerged as a crucial signaling molecule in the regulation of glycolysis and lipogenesis. sigmaaldrich.com

Given that Sodium 5-O-(hydroxyphosphinato)-D-xylulose is a phosphonate (B1237965) analogue of D-xylulose 5-phosphate, it is not a natural intermediate of the glucuronate-xylulose pathway. Instead, its significance lies in its potential to act as a mimic or antagonist of the natural phosphate compound. Researchers synthesize such analogues to probe the active sites of enzymes and to potentially inhibit or modulate metabolic fluxes. As an analogue, it could be investigated for its ability to interact with enzymes that bind D-xylulose 5-phosphate, such as transketolase or protein phosphatase 2A, thereby offering insights into the regulatory functions of the natural metabolite.

Biosynthetic Pathways involving 1-Deoxy-D-xylulose 5-phosphate (MEP Pathway for Isoprenoid Biosynthesis)

In many bacteria, plants, and apicomplexan parasites, the biosynthesis of isoprenoid precursors proceeds via the methylerythritol phosphate (MEP) pathway, which is an alternative to the mevalonate (B85504) pathway found in humans and other organisms. dtu.dkcapes.gov.br This pathway is essential for the production of a vast array of vital compounds, including carotenoids, chlorophyll (B73375) side chains, and certain hormones. dtu.dknih.gov The starting point of this crucial pathway is the formation of 1-Deoxy-D-xylulose 5-phosphate (DXP). dtu.dk

The initial and often rate-limiting step of the MEP pathway is the condensation of pyruvate and D-glyceraldehyde 3-phosphate, a reaction catalyzed by the thiamine diphosphate (B83284) (ThDP)-dependent enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS). wikipedia.orgnih.gov The product of this reaction is DXP. Subsequently, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which involves both an isomerization and a reduction step. capes.gov.br The MEP pathway continues through several more enzymatic steps to ultimately yield the universal isoprenoid precursors, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). nih.gov

The structural similarity of Sodium 5-O-(hydroxyphosphinato)-D-xylulose to DXP, the first committed intermediate of the MEP pathway, positions it as a potential modulator of this biosynthetic route. Phosphonate analogues are often designed as stable mimics of phosphate-containing substrates or intermediates. They can act as competitive inhibitors of enzymes by binding to the active site without undergoing the subsequent reaction.

Research into analogues of DXP has been a fertile area for the development of novel antimicrobial and herbicidal agents, as the MEP pathway is absent in humans. sigmaaldrich.com For instance, various inhibitors targeting DXP synthase (DXPS) and DXP reductoisomerase (DXR) have been developed. sigmaaldrich.comcapes.gov.br These inhibitors can block the production of essential isoprenoids, thereby halting the growth of pathogenic bacteria or parasites. While specific studies on Sodium 5-O-(hydroxyphosphinato)-D-xylulose are not widely documented, its nature as a phosphonate analogue suggests it could be investigated as a potential inhibitor of DXPS or DXR, contributing to the broader effort to find new anti-infective drugs.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for providing detailed information about the atomic and molecular structure of Sodium 5-O-(hydroxyphosphinato)-D-xylulose. They are primary tools for confirming the identity and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Sodium 5-O-(hydroxyphosphinato)-D-xylulose. Both proton (¹H) and phosphorus-31 (³¹P) NMR spectra deliver critical data for confirming the compound's identity.

¹H-NMR: The proton NMR spectrum provides information on the hydrogen atoms within the D-xylulose sugar backbone. The chemical shifts, coupling constants, and multiplicity of the signals help to confirm the stereochemistry and connectivity of the protons in the five-carbon sugar ring and its side chain. The attachment of the hydroxyphosphinato group at the C5 position induces characteristic shifts in the signals of adjacent protons (H5 and H4), which is a key indicator of successful synthesis.

³¹P-NMR: Phosphorus-31 NMR is particularly crucial for characterizing this molecule due to the presence of the phosphinate group. A successful synthesis will typically show a distinct signal in the ³¹P-NMR spectrum, with a chemical shift characteristic of a phosphinate ester. The coupling between the phosphorus atom and the adjacent protons on the C5 of the xylulose moiety (²JP-H) can often be observed in either the ¹H or ³¹P spectrum, providing definitive evidence of the covalent P-O-C bond.

Table 1: Representative NMR Data for Sugar Phosphinates Note: The following table provides example data based on structurally similar compounds. Actual chemical shifts for Sodium 5-O-(hydroxyphosphinato)-D-xylulose may vary.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | 15 – 30 | Multiplet | - | -O-P(O)(H)OH |

| ¹H | 3.5 – 4.5 | Multiplet | - | Sugar ring protons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For Sodium 5-O-(hydroxyphosphinato)-D-xylulose, it serves to confirm the molecular weight and elemental composition.

Mass Spectrometry (MS): Standard MS can confirm the expected molecular weight of the compound. Techniques like electrospray ionization (ESI) are often employed, which are gentle enough to keep the molecule intact during ionization. The detection of the molecular ion peak [M-Na]⁻ or adducts like [M-H]⁻ or [M+Na]⁺ provides strong evidence for the presence of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. nih.gov For Sodium 5-O-(hydroxyphosphinato)-D-xylulose, HRMS can unequivocally confirm the presence of carbon, hydrogen, oxygen, and phosphorus in the correct ratios, solidifying its structural identification. Retrospective data analysis is a key advantage of HRMS-based methods. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating Sodium 5-O-(hydroxyphosphinato)-D-xylulose from starting materials, byproducts, and other impurities. These techniques are fundamental for assessing the purity of the final product and for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of sugar phosphates and their analogs due to its high resolution and sensitivity. sielc.com

Given the highly polar nature of Sodium 5-O-(hydroxyphosphinato)-D-xylulose, arising from the sugar moiety and the charged phosphinate group, reversed-phase HPLC can be challenging. nih.gov However, several strategies can be employed:

Ion-Pairing Reversed-Phase HPLC: This technique involves adding an ion-pairing reagent to the mobile phase. sigmaaldrich.com The reagent, typically a long-chain amine, forms a neutral complex with the anionic phosphinate group, increasing its retention on a nonpolar stationary phase (like C18). sigmaaldrich.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like an amino- or diol-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. youtube.com This mode is well-suited for retaining and separating highly polar compounds like sugar phosphinates.

Mixed-Mode Chromatography: Columns that combine anion-exchange and reversed-phase or HILIC characteristics can offer unique selectivity for separating sugar phosphates from other components. sielc.com

Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. youtube.comjocpr.com Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity. nih.gov

Table 2: Example HPLC Conditions for Sugar Phosphate (B84403) Analysis

| Parameter | Condition 1: Ion-Pairing RP-HPLC | Condition 2: HILIC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Amino or Diol (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | A: Water with 5 mM Tetrabutylammonium phosphateB: Acetonitrile | A: AcetonitrileB: Water with 10 mM Ammonium Acetate |

| Gradient | Isocratic or Gradient | Gradient elution (decreasing A) |

| Detector | ELSD, CAD, or Mass Spectrometer | ELSD, CAD, or Mass Spectrometer |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity assessment. jocpr.com For sugar phosphinates, cellulose (B213188) or silica (B1680970) gel plates are commonly used. jocpr.comnih.gov

A suitable solvent system is chosen to achieve separation between the product, starting materials (e.g., D-xylulose), and any byproducts. A common mobile phase for separating polar sugars and their derivatives consists of a mixture of solvents like n-butanol, acetone, pyridine, and water. jocpr.com After development, the spots are visualized using a stain that reacts with carbohydrates or phosphate/phosphinate groups, such as a molybdate-based stain, which typically yields a characteristic blue or green color upon heating. The retention factor (Rf) value of the product spot can be compared to that of standards.

Ion Chromatography for Phosphate/Phosphinate Analysis

Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for the analysis of ionic species, including phosphate and phosphinate. nih.govthermofisher.com This technique is particularly useful for quantifying the phosphinate moiety or for detecting inorganic phosphate impurities.

The separation is achieved on an ion-exchange column, typically an anion-exchange column for phosphinates and phosphates. nih.govthermofisher.com A hydroxide (B78521) or carbonate/bicarbonate eluent system is often used. nih.gov Suppressed conductivity detection is the most common detection method, providing excellent sensitivity by chemically reducing the background conductivity of the eluent. thermofisher.comlcms.cz IC can determine phosphite (B83602) and phosphate impurities in related pharmaceutical compounds and is a sensitive and reproducible method. thermofisher.com The development of Reagent-Free™ Ion Chromatography (RFIC™) systems, which electrolytically generate the eluent, has simplified the process and improved sensitivity. thermofisher.com

Information regarding "Sodium 5-O-(hydroxyphosphinato)-D-xylulose" is not available in the public domain.

Extensive research has yielded no specific scientific data or literature pertaining to the chemical compound "Sodium 5-O-(hydroxyphosphinato)-D-xylulose." The search results consistently identify a related but distinct compound, D-xylulose 5-phosphate sodium salt . It is crucial to differentiate between the "hydroxyphosphinato" group in the requested compound and the "phosphate" group found in the available literature.

The "hydroxyphosphinato" functional group contains a phosphorus atom bonded directly to a hydrogen atom (P-H) and a carbon atom (P-C), which confers different chemical properties than a phosphate group, where the phosphorus atom is bonded to four oxygen atoms (P-O).

Due to the absence of any information on "Sodium 5-O-(hydroxyphosphinato)-D-xylulose," it is not possible to provide an article on its analytical methodologies, including enzymatic and quantitative assays. The available data for D-xylulose 5-phosphate and other organophosphorus compounds analysis.rsnih.govnih.govepa.govcromlab-instruments.essigmaaldrich.comaatbio.comnih.govnih.govdiazyme.comnih.gov are not applicable to the specifically requested compound.

Therefore, the requested article focusing solely on "Sodium 5-O-(hydroxyphosphinato)-D-xylulose" cannot be generated.

Advanced Research Directions and Applications

Development of D-Xylulose 5-O-(hydroxyphosphinato) Analogs as Biochemical Probes

The development of analogs of D-Xylulose 5-O-(hydroxyphosphinato) offers a promising avenue for creating sophisticated biochemical probes to investigate cellular metabolism. As a stable mimic of the key metabolic intermediate D-xylulose 5-phosphate, this phosphinate can serve as a scaffold for designing tools that can elucidate enzymatic mechanisms and map metabolic pathways. medchemexpress.comnih.gov

Researchers can synthesize a variety of analogs by modifying the D-xylulose core or the phosphinate group. These modifications could include:

Isotopic Labeling : Incorporating stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the analog's structure would enable its use in metabolic flux analysis. Using techniques like mass spectrometry or NMR spectroscopy, researchers could trace the path of the labeled analog through metabolic networks, providing quantitative insights into pathway dynamics.

Fluorination : The substitution of a hydroxyl group with a fluorine atom, as has been explored with compounds like 5-deoxy-5-fluoro-D-xylulose (DFX), can alter the molecule's electronic properties and binding affinities without significantly changing its size. rsc.org A fluorinated D-xylulose 5-O-(hydroxyphosphinato) analog could act as a potent and specific enzyme inhibitor, allowing for the functional study of target enzymes in vitro and in vivo.

Reporter Tags : Attaching fluorescent dyes or affinity tags (like biotin) would allow for the visualization and isolation of enzymes that interact with the D-xylulose 5-phosphate scaffold. Such probes are invaluable for identifying novel binding partners and studying the subcellular localization of metabolic enzymes.

These probes can be instrumental in studying the pentose (B10789219) phosphate (B84403) pathway (PPP), where D-xylulose 5-phosphate is a central intermediate. medchemexpress.com Because the P-C bond in the phosphinate analog is resistant to enzymatic cleavage by phosphatases, it can act as a non-metabolizable ligand or inhibitor, effectively "trapping" enzymes that bind to it. This stability makes it a superior tool compared to the natural phosphate ester for certain experimental applications, such as protein crystallization or activity assays. researchgate.netnih.gov

Exploration of Phosphinate Derivatives in Systems Biology and Metabolomics Studies

Systems biology aims to understand the complex interactions within biological systems, and metabolomics, the large-scale study of small molecules, is a cornerstone of this field. nih.gov Phosphinate derivatives, including D-Xylulose 5-O-(hydroxyphosphinato), represent a class of chemical tools that can be used to systematically probe and model metabolic networks. researchgate.net

The introduction of a stable phosphinate compound into a biological system can create a specific and localized metabolic perturbation. Unlike genetic knockouts that eliminate an enzyme entirely, a phosphinate-based inhibitor can offer more nuanced control, allowing for the study of the downstream consequences of blocking a single metabolic step. Because they mimic the structure of natural metabolites, phosphinates can target specific enzymes with high selectivity. researchgate.net

In metabolomics studies, these compounds can serve as internal standards or tracers. Their unique mass-to-charge ratio, distinct from any endogenous metabolite, allows for clear identification and quantification using mass spectrometry-based platforms like GC-MS and LC-MS. nih.gov By monitoring the changes in the broader metabolome after introducing a phosphinate derivative, researchers can uncover novel metabolic connections and regulatory feedback loops. This approach, sometimes termed "activity metabolomics," uses chemical probes to map the functional state of metabolic pathways. nih.gov

The table below outlines potential applications of phosphinate derivatives in systems-level biological studies.

| Application Area | Research Goal | Example Technique |

| Metabolic Flux Analysis | To quantify the rate of turnover of metabolites in a pathway. | Isotope-labeled phosphinate tracers with Mass Spectrometry. |

| Target Deconvolution | To identify the protein targets of a bioactive compound. | Affinity-tagged phosphinates with pull-down assays. |

| Pathway Mapping | To understand the consequences of inhibiting a specific enzyme. | Phosphinate inhibitors combined with global metabolomics profiling. |

| Enzyme Mechanism Studies | To investigate the transition state of an enzymatic reaction. | Phosphinates as stable transition-state analogs for X-ray crystallography. |

Engineering of Microbial Pathways for Enhanced Production or Biotransformation of D-Xylulose Derivatives

The global shift towards sustainable bio-based economies has spurred significant interest in engineering microorganisms to convert renewable biomass into valuable chemicals. researchgate.net Lignocellulosic biomass, rich in sugars like D-xylose, is a key feedstock in this endeavor. Metabolic engineering of microbes like Escherichia coli and Saccharomyces cerevisiae to efficiently utilize D-xylose is an active area of research. nih.govkobe-u.ac.jp

Existing engineered pathways for D-xylose assimilation typically proceed through its isomerization to D-xylulose, followed by phosphorylation to D-xylulose 5-phosphate, which then enters the central carbon metabolism. nih.govresearchgate.net These established pathways could be repurposed or extended for the production of novel D-xylulose derivatives.

Strategies for microbial production could include:

Overproduction of D-xylulose : Engineering strains to accumulate high levels of D-xylulose by deleting the gene for D-xylulokinase, the enzyme that phosphorylates it. The accumulated D-xylulose could then be purified and used as a precursor for the chemical synthesis of D-Xylulose 5-O-(hydroxyphosphinato).

Novel Biotransformation : Introducing a novel enzyme, perhaps through directed evolution or rational design, that could directly convert D-xylulose into a phosphinate derivative within the microbial cell. This would represent a synthetic metabolic pathway for the direct biosynthesis of these valuable compounds.

Whole-Cell Biocatalysis : Using engineered microbes that overexpress key enzymes as "whole-cell" catalysts to perform specific biotransformation steps on externally supplied precursors.

The table below summarizes potential microbial engineering strategies for producing D-xylulose derivatives.

| Engineering Strategy | Target Microbe | Key Genetic Modifications | Potential Product |

| Precursor Accumulation | E. coli | Overexpress xylose transporters and xylose isomerase; Knock out xylulokinase (xylB). | D-xylulose |

| Synthetic Pathway | S. cerevisiae | Introduce an engineered phosphinate synthase; Optimize precursor supply. | D-Xylulose 5-O-(hydroxyphosphinato) |

| Biotransformation | Bacillus subtilis | Overexpress a robust D-xylulose kinase with altered substrate specificity. | Modified D-xylulose derivatives |

Design of Glycomimetics and Modified Sugar Derivatives for Academic Research

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.govresearchgate.net They are developed to overcome the inherent drawbacks of carbohydrates as drug candidates, such as low metabolic stability and poor bioavailability. unimi.it Sodium 5-O-(hydroxyphosphinato)-D-xylulose is itself a glycomimetic, where the hydrolytically labile P-O-C linkage of a phosphate ester is replaced by a robust P-C bond. researchgate.net

This fundamental design principle can be expanded to create a diverse library of modified sugar derivatives for academic research. Starting with the D-xylulose scaffold, chemists can introduce a range of modifications to probe and modulate biological processes. The design of these molecules is often guided by a deep understanding of carbohydrate-protein interactions. researchgate.net

Examples of such modifications include:

Iminosugars : The replacement of the endocyclic oxygen atom with a nitrogen atom creates an iminosugar. unimi.it These compounds are among the most successful classes of glycomimetics and often act as potent inhibitors of glycosidases, enzymes that process sugars.

Carbasugars : Replacing the ring oxygen with a methylene (CH₂) group results in a carbasugar. unimi.it This modification also confers resistance to glycosidases and can alter the conformational preferences of the sugar ring.

Thiodisaccharides : Replacing the glycosidic oxygen that links two sugar units with a sulfur atom enhances stability against enzymatic hydrolysis.

C-Glycosides : Creating a carbon-carbon bond at the anomeric center, instead of the typical carbon-oxygen bond, produces a derivative that is completely stable to glycosidase activity.

These glycomimetics are powerful tools for glycobiology research, enabling scientists to dissect the roles of carbohydrates in cell signaling, inflammation, and infectious diseases. nih.govnih.gov By designing molecules with enhanced stability and tailored properties, researchers can develop selective inhibitors, probes, and therapeutic leads. mdpi.com

Q & A

Q. What are the established methods for synthesizing Sodium 5-O-(hydroxyphosphinato)-D-xylulose, and how are purity and yield validated?

Synthesis typically involves enzymatic phosphorylation of D-xylulose using kinases (e.g., D-xylulokinase) or chemical phosphorylation with phosphonating agents under controlled pH and temperature. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, while yield is quantified using nuclear magnetic resonance (NMR) spectroscopy to assess unreacted substrates . Structural confirmation requires tandem mass spectrometry (MS/MS) and comparison to reference standards .

Q. What is the role of Sodium 5-O-(hydroxyphosphinato)-D-xylulose in metabolic pathways?

The compound is a phosphorylated derivative of D-xylulose, a key intermediate in the pentose-phosphate pathway (PPP). It facilitates carbon flux between glycolysis and PPP, enabling nucleotide synthesis and redox balance. Studies using isotopic labeling (e.g., ¹³C-tracing) and enzyme activity assays (e.g., transketolase inhibition) are critical to mapping its metabolic interactions .

Q. Which analytical techniques are recommended for characterizing Sodium 5-O-(hydroxyphosphinato)-D-xylulose in solution?

Use NMR (¹H, ³¹P) to confirm phosphorylation sites and stereochemistry. For quantitative analysis, ion chromatography coupled with conductivity detection provides precise measurement of phosphate content. Stability in aqueous solutions is assessed via pH-dependent degradation studies monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic phosphorylation efficiencies of D-xylulose?

Discrepancies often arise from variations in enzyme sources (e.g., microbial vs. mammalian D-xylulokinase) or assay conditions (e.g., ATP concentration, Mg²⁺ cofactors). Standardize protocols using recombinant enzymes with kinetic parameters (Km, Vmax) validated via Michaelis-Menten plots. Cross-validate results with isotopic tracer studies (e.g., ³²P-ATP incorporation) .

Q. What structural insights explain the substrate specificity of kinases for D-xylulose versus similar pentoses?

X-ray crystallography of enzyme-substrate complexes (e.g., human ribulose-5-phosphate epimerase) reveals that hydroxyl group orientation at C3 and C4 determines binding affinity. Computational docking studies (e.g., molecular dynamics simulations) further elucidate steric and electronic interactions. Mutagenesis of active-site residues (e.g., Arg176 in RPE) can validate these models .

Q. How do competing reaction pathways (e.g., isomerization vs. phosphorylation) impact experimental design in kinetic studies?

Use parallel reaction monitoring with LC-MS to quantify intermediates like D-ribulose 5-phosphate and xylitol. Control for isomerization by pre-treating samples with specific inhibitors (e.g., boronate derivatives). Time-resolved experiments under varying pH/temperature conditions isolate dominant pathways .

Q. What methodological challenges arise in studying the thermodynamic stability of Sodium 5-O-(hydroxyphosphinato)-D-xylulose?

The compound’s labile phosphate group necessitates inert atmospheres (e.g., N₂ glovebox) during calorimetry. Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) are used to measure decomposition enthalpies. Compare results with DFT-calculated Gibbs free energy values to validate stability predictions .

Q. How can researchers optimize phosphorylation efficiency in non-aqueous solvents for synthetic applications?

Screen ionic liquids (e.g., [BMIM][PF₆]) or deep eutectic solvents (DES) for enhanced enzyme stability. Monitor solvent polarity’s effect on transition-state stabilization using Hammett plots. Correlate solvent dielectric constants with reaction rates to identify optimal media .

Methodological Best Practices

- Data Validation : Cross-reference HPLC/NMR results with synthetic standards from independent batches to rule out matrix effects .

- Enzyme Assays : Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic activity from non-specific hydrolysis .

- Computational Modeling : Validate docking studies with experimental mutagenesis data to avoid over-reliance on in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.